[1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride
Overview
Description
[1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride is a useful research compound. Its molecular formula is C7H16Cl2N4 and its molecular weight is 227.13 g/mol. The purity is usually 95%.
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Mechanism of Action
1,2,4-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms. They are known for their diverse biological activity and are present in a variety of pharmaceuticals and biologically important compounds .
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . They have been shown to have significant antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .
In terms of environmental factors, 1,2,4-triazole derivatives can be regarded as environment-friendly inhibitors because of their characteristics of strong chemical activity and low toxicity . These derivatives are amphoteric in nature, forming salts with acids as well as bases, and have a special affinity towards metal surfaces, displacing water molecules on the surface .
Biological Activity
[1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms. This structural motif is significant in medicinal chemistry due to its ability to interact with biological targets.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to [1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine exhibit significant antifungal activity against various strains of fungi, including Candida species and other pathogenic fungi. For example, a study demonstrated that triazole derivatives could inhibit the growth of Candida albicans with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anti-inflammatory Effects
Recent studies have also explored the anti-inflammatory properties of triazole derivatives. In vitro experiments showed that certain triazole compounds could reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). Specifically, compounds with similar structures demonstrated a reduction in TNF-α production by 44–60% at varying concentrations . This suggests that this compound may possess anti-inflammatory potential.
Anticancer Activity
Triazole derivatives have been evaluated for their anticancer properties. Some studies report that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, specific derivatives have shown selective cytotoxicity against various cancer cell lines with IC50 values indicating potent activity . The mechanism often involves disruption of cell cycle progression and induction of oxidative stress.
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes critical for fungal cell wall synthesis, such as lanosterol 14α-demethylase.
- Cytokine Modulation : The compound may modulate inflammatory pathways by affecting cytokine release in immune cells.
- Apoptosis Induction : In cancer cells, triazoles can trigger apoptotic pathways leading to cell death.
Study 1: Antifungal Activity
A recent study evaluated the antifungal efficacy of several triazole derivatives against clinical isolates of Candida species. The results indicated that compounds with structural similarities to [1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine exhibited promising antifungal activity with MIC values ranging from 0.5 to 8 µg/mL .
Study 2: Anti-inflammatory Effects
Another investigation assessed the impact of triazole derivatives on inflammatory cytokine production in PBMCs stimulated with lipopolysaccharides (LPS). Results showed significant reductions in TNF-α levels at concentrations as low as 25 µg/mL . This highlights the potential use of such compounds in managing inflammatory diseases.
Data Summary
Properties
IUPAC Name |
1-(4-propyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.2ClH/c1-3-4-11-5-9-10-7(11)6(2)8;;/h5-6H,3-4,8H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUIXVIFXXONEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NN=C1C(C)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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